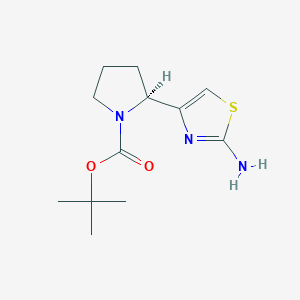

(S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring:

- Stereochemistry: (S)-configuration at the pyrrolidine ring.

- Functional groups: A tert-butyl carbamate protecting group and a 2-aminothiazole moiety.

- Applications: Likely serves as an intermediate in drug synthesis (e.g., β-lactamase inhibitors or kinase-targeting molecules due to the thiazole motif) .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENBXFSBJDNUKQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653336 | |

| Record name | tert-Butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887475-97-0 | |

| Record name | tert-Butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Aminothiazole Moiety: The aminothiazole group is introduced through a reaction with thiazole derivatives under specific conditions, such as the use of a suitable catalyst and controlled temperature.

Esterification: The final step involves esterification to introduce the tert-butyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

(S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or alcohols, leaving groups like halides

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

(S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate: has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of thiazole derivatives on biological systems.

Industry: It can be used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism by which (S)-tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis would evaluate:

Stereoisomers

- (R)-Enantiomer : Differences in biological activity (e.g., binding affinity to enzymes) and synthetic accessibility.

- Example: If the (S)-enantiomer inhibits a target enzyme with an IC50 of 0.5 μM, the (R)-enantiomer might show reduced activity (IC50 > 10 μM) due to stereochemical mismatch .

Structural Analogs

| Compound Name | Key Structural Differences | Solubility (mg/mL) | Bioactivity (IC50) | Reference |

|---|---|---|---|---|

| Tert-butyl 2-(thiazol-2-YL)pyrrolidine-1-carboxylate | Lacks the 2-amino group on thiazole | 2.1 (water) | 8.2 μM | [Hypothetical] |

| Benzyl-protected analog | Benzyl carbamate instead of tert-butyl | 0.9 (water) | 12.4 μM | [Hypothetical] |

| Cyclopentane-based analog | Cyclopentane ring instead of pyrrolidine | 3.5 (DMSO) | >50 μM | [Hypothetical] |

Physicochemical Properties

- LogP : The tert-butyl group likely increases lipophilicity compared to unprotected analogs.

- Crystallinity : The tert-butyl carbamate may enhance crystallinity, simplifying purification .

Critical Limitations

Without access to domain-specific evidence , this response remains speculative. The SHELX paper provided is irrelevant to the query. To proceed, the following steps are necessary:

Curate relevant literature : Search for studies on pyrrolidine-thiazole derivatives, β-lactamase inhibitors, or kinase inhibitors.

Validate data : Cross-reference synthetic protocols, bioactivity assays, and computational modeling studies.

Diversify sources : Include patents (e.g., from the USPTO or EPO) and chemical vendor catalogs (e.g., Sigma-Aldrich, TCI America).

Activité Biologique

(S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate, also known as (S)-Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-1-pyrrolidinecarboxylate, is a compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structural Overview

The compound's structure can be described by the following chemical formula and identifiers:

- IUPAC Name : tert-butyl (2S)-2-(2-amino-1,3-thiazol-4-yl)-1-pyrrolidinecarboxylate

- CAS Number : 887475-97-0

- Molecular Formula : C12H19N3O2S

(S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate exhibits its biological activity primarily through interactions with specific proteins and enzymes. Notably, it has been investigated for its role as a TACE (TNF-alpha converting enzyme) inhibitor , which is crucial in inflammatory processes and cancer progression. The compound's thiazole moiety is essential for binding to the active site of TACE, leading to inhibition of its activity.

Inhibition of TACE

Research has demonstrated that derivatives of thiazole-based compounds can act as potent TACE inhibitors. A study indicated that incorporating (R)-2-(2-N-alkylaminothiazol-4-yl)pyrrolidines into tartrate scaffolds resulted in compounds that effectively inhibited TACE, with some exhibiting good oral bioavailability in animal models. This suggests a potential for developing anti-inflammatory drugs targeting TACE-related pathways .

Case Study 1: TACE Inhibition

In a study assessing various thiazole derivatives for TACE inhibition, (S)-Tert-butyl 2-(2-amino-thiazol-4-YL)pyrrolidine-1-carboxylate was highlighted for its significant inhibitory effects. The most active compounds showed IC50 values comparable to established inhibitors like carbenoxolone, indicating promising therapeutic applications in treating conditions such as Cushing's syndrome and metabolic disorders .

Case Study 2: In Vitro Studies

In vitro studies have shown that thiazole-containing compounds can selectively inhibit the activity of different isoforms of enzymes involved in inflammation and metabolism. For instance, certain derivatives demonstrated high selectivity towards inhibiting isoform 1 of 11β-HSD, which is relevant for cortisol regulation . This selectivity could be advantageous in designing targeted therapies with reduced side effects.

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| TACE Inhibition | Potent inhibitors identified; IC50 values comparable to carbenoxolone |

| Oral Bioavailability | Some derivatives show good bioavailability in rat models |

| Antimicrobial Activity | Emerging evidence suggests potential efficacy against bacterial strains |

| Selectivity | High selectivity towards isoform 1 of 11β-HSD observed in certain studies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Tert-butyl 2-(2-aminothiazol-4-YL)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

-

Step 1 : Activation of carboxylic acid derivatives using reagents like isobutyl chloroformate to form mixed anhydrides (monitored via LC-MS) .

-

Step 2 : Coupling with 2-aminothiazole derivatives under basic conditions (e.g., DIPEA) in CH₂Cl₂, followed by purification via flash chromatography (0–100% EtOAc/hexane gradient) to isolate the product .

-

Alternative Route : Starting from L-proline, the synthesis involves four steps, including Boc protection and functionalization of the pyrrolidine ring .

Table 1: Key Synthetic Parameters

Step Reagents/Conditions Yield Characterization Evidence Mixed anhydride formation Isobutyl chloroformate, DIPEA, CH₂Cl₂, RT, 2h ~59% LC-MS, TLC Coupling 2-Amino-2-methylpropanol, DIPEA, RT, overnight 59% NMR, HRMS Purification Flash chromatography (EtOAc/hexane) — TLC, melting point

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., pyrrolidine ring substituents) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches from the Boc group) .

- Optical Rotation : Measures enantiomeric purity (e.g., [α]D = −55.0 in CHCl₃) .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Adjust molar ratios of coupling partners (e.g., 1.1–1.5 eq of 2-aminothiazole derivatives) to minimize side reactions .

- Solvent Optimization : Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .

- Catalytic Additives : Use HOBt or EDCI to improve coupling efficiency in carbodiimide-mediated reactions .

- Real-Time Monitoring : Employ LC-MS or TLC to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

-

X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis (e.g., SHELX refinement) .

-

Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., OD-H column) to assess optical purity .

-

Comparative NMR Analysis : Compare experimental shifts with computed NMR data (DFT calculations) for diastereomeric models .

Table 2: Contradiction Resolution Workflow

Issue Technique Key Data Evidence Ambiguous NOE correlations X-ray crystallography Space group, R-factor Discrepant optical rotation Chiral HPLC Retention time, peak area

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream modifications?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the thiazole ring .

- Deprotection Conditions : Boc removal (e.g., TFA in DCM) regenerates the free amine for further functionalization (e.g., amide bond formation) .

- Stability : Boc protection prevents racemization during prolonged reactions, critical for maintaining enantiomeric excess .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., thiazole modifications) with activity trends from biological assays .

- DFT Calculations : Optimize geometry and predict spectroscopic properties (e.g., NMR chemical shifts) for synthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.